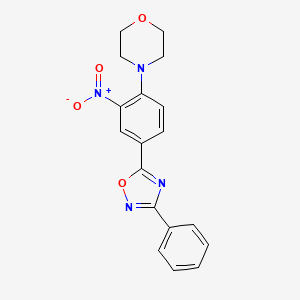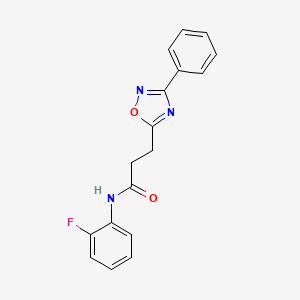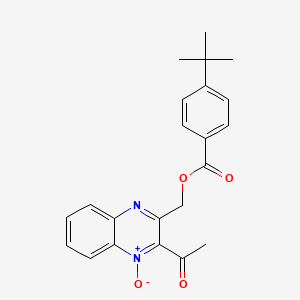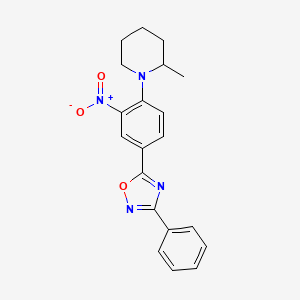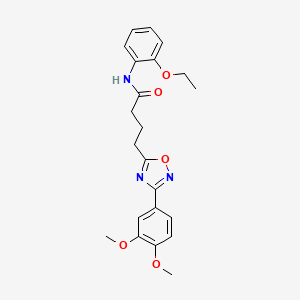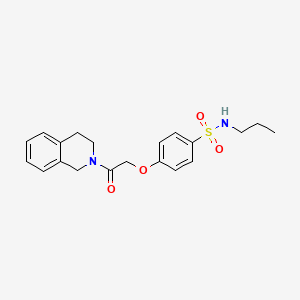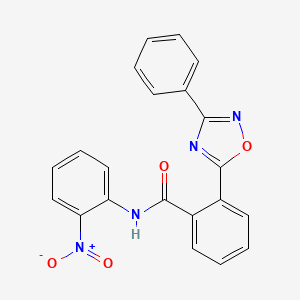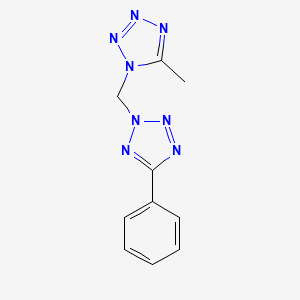
5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole, also known as MPTT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has also been shown to bind to the benzodiazepine site of the GABA(A) receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and modulate the activity of certain neurotransmitters. In vivo studies have shown that 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole is also relatively expensive and can be difficult to synthesize in large quantities. Additionally, 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has limited solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole. One area of interest is the development of novel materials based on 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole, which could have applications in fields such as electronics and energy storage. Another area of interest is the investigation of 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole's potential as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and neurological disorders. Finally, further studies are needed to elucidate the mechanism of action of 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole and to optimize its synthesis and formulation for various applications.
Synthesemethoden
5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole can be synthesized through a multistep process that involves the reaction of 2-phenyl-2H-tetrazole with formaldehyde and methylamine, followed by the addition of sodium cyanide and hydrochloric acid. The resulting product is then treated with sodium methoxide to yield 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole.
Wissenschaftliche Forschungsanwendungen
5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been studied for its potential applications in various fields, including medicine, material science, and environmental science. In medicine, 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been shown to exhibit antitumor, anti-inflammatory, and analgesic effects. In material science, 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 5-methyl-1-((5-phenyl-2H-tetrazol-2-yl)methyl)-1H-tetrazole has been studied for its potential use as a catalyst for the degradation of organic pollutants.
Eigenschaften
IUPAC Name |
2-[(5-methyltetrazol-1-yl)methyl]-5-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N8/c1-8-11-14-16-17(8)7-18-13-10(12-15-18)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIHKSOHPWNWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CN2N=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12066396 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

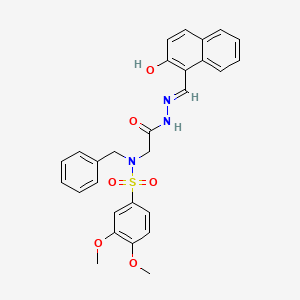
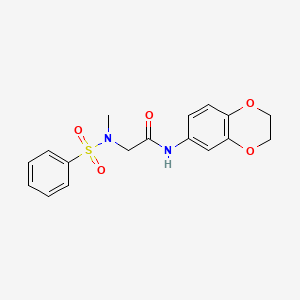
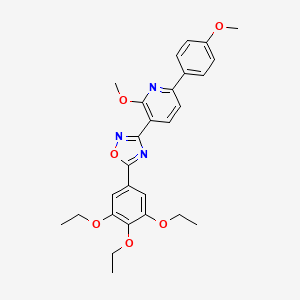
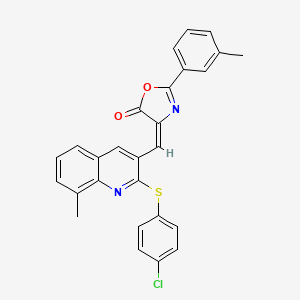
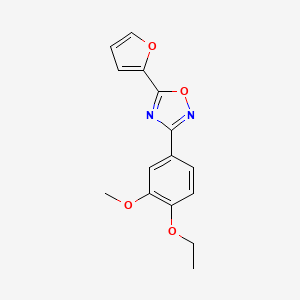
![N-cyclooctyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695315.png)
![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7695320.png)
